2-(2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a complex organic compound with significant implications in medicinal chemistry. It is classified as an amino acid derivative, specifically a substituted tetrahydroisoquinoline. The compound's molecular formula is , and it has a molecular weight of approximately 413.47 g/mol. This compound is primarily utilized for research purposes, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 2-(2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid typically involves several key steps:
Technical details regarding specific reagents and reaction conditions can vary based on the laboratory protocols but generally involve standard organic synthesis techniques such as refluxing, chromatography for purification, and careful monitoring of reaction progress.
The molecular structure of 2-(2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid can be represented using various notations:
InChI=1S/C26H23NO4/c28-25(29)14-17-6-5-7-18-15-27(13-12-19(17)18)26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,24H,12-16H2,(H,28,29)
This indicates a complex arrangement with multiple rings and functional groups.
Key structural data includes:
The compound exhibits a solid state at room temperature with a boiling point of approximately 602.6°C at 760 mmHg .
The compound can participate in various chemical reactions typical for amino acids and derivatives:
These reactions are crucial for modifying the compound for specific biological applications or enhancing its pharmacological properties.
The physical properties include:
Key chemical properties involve:
Relevant data from PubChem indicates that this compound has a high purity level (usually around 95%) when sourced from reputable suppliers .
This compound finds applications primarily in:
The ongoing research aims to explore its full potential in medicinal chemistry and related fields .
Solid-phase peptide synthesis (SPPS) using 2-chlorotrityl chloride (2-CTC) resin has emerged as a pivotal strategy for synthesizing carboxylic acid-functionalized tetrahydroisoquinoline derivatives. This approach leverages the resin’s temporary carboxylate protection, enabling selective α-functionalization while preserving the Fmoc group. The 2-CTC resin anchors the tetrahydroisoquinoline core via its carboxylic acid group, permitting subsequent on-resin modifications such as N-methylation, cyclization, or side-chain elongation [4]. A key advantage is the resin’s reusability and compatibility with tert-butyl (tBu) protection of hydroxyl groups, as demonstrated in protocols for synthesizing Fmoc-N-Me-AA-OH derivatives [4]. After functionalization, mild cleavage with 1% trifluoroacetic acid (TFA) in dichloromethane releases the product while maintaining side-chain protections crucial for downstream applications. This method achieves high yields (>85%) and minimizes epimerization, making it ideal for acid-sensitive tetrahydroisoquinoline scaffolds [4] [7].
Chiral tetrahydroisoquinoline synthesis relies on stereocontrolled strategies, including asymmetric hydrogenation, enzymatic resolution, and chiral auxiliary approaches. Pictet-Spengler cyclization with chiral catalysts (e.g., BINOL-derived phosphoric acids) enables enantioselective ring closure, yielding tetrahydroisoquinolines with >90% ee [8]. Alternatively, enantiopure precursors like L-threo-β-hydroxyaspartic acid—resolved via co-crystallization with L-lysine—serve as starting materials for side-chain-constrained derivatives [2]. For N-methylated variants, the Biron−Kessler method facilitates stereoretentive alkylation: the α-amine is protected with o-nitrobenzenesulfonyl (o-NBS), enhancing NH acidity for stereocontrolled methylation using dimethyl sulfate or methyl iodide/DBU [4]. This approach prevents racemization during N-alkylation, critical for preserving chiral integrity in Fmoc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives [4] [9].
Table 1: Enantioselective Methods for Tetrahydroisoquinoline Synthesis
Method | Key Reagent/Catalyst | ee (%) | Application Example |
---|---|---|---|
Pictet-Spengler | (R)-BINOL-phosphoric acid | 92–98 | Tetrahydroisoquinoline-3-carboxylates |
Biron−Kessler N-methylation | o-NBS, DBU, CH₃I | >99 | Fmoc-N-Me-Tetrahydroisoquinoline |
Enzymatic resolution | L-Lysine co-crystallization | 99 | L-threo-β-hydroxyaspartic acid |
Fmoc deprotection kinetics significantly impact tetrahydroisoquinoline synthesis efficiency. Standard protocols (20% piperidine/DMF) can induce aspartimide formation or epimerization in acid-sensitive sequences. Optimized alternatives include:
Fmoc stability during coupling is equally critical. N-silylation with bis(trimethylsilyl)acetamide protects the amine against premature Fmoc cleavage during slow couplings, while HATU-mediated activation reduces exposure times to base [7]. These adjustments are essential for multi-cycle syntheses of Fmoc-tetrahydroisoquinoline-acetic acid conjugates, where repetitive piperidine treatments risk core degradation.
Cyclization strategies for constructing the tetrahydroisoquinoline core vary in efficiency and stereochemical outcomes. Lactamization between o-halophenylacetic acids and amino esters using Pd-catalyzed Buchwald-Hartwig amidation affords bicyclic lactams in 75–90% yield but requires stringent anhydrous conditions [6]. Reductive amination of aldehydes with dopamine derivatives enables acid-free cyclization but risks diastereomeric mixtures without chiral control [9].
Table 2: Cyclization Methods for Tetrahydroisoquinoline Core Formation
Method | Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|
Lactamization | Pd₂(dba)₃, XantPhos, K₂CO₃ | 85–90 | Racemic |
Reductive amination | NaBH₃CN, AcOH, MeOH | 70–80 | Low (dr 1:1) |
Photoredox cyclization | Ru(bpy)₃Cl₂, visible light | 60–75 | Moderate (dr 3:1) |
Bischler-Napieralski | POCl₃, reflux, toluene | 65–75 | Racemic |
Bischler-Napieralski cyclodehydration remains widely used due to operational simplicity but requires harsh acids (POCl₃), complicating Fmoc compatibility [9]. Emerging photoredox techniques using Ru(bpy)₃Cl₂ under visible light enable radical-based cyclizations with moderate diastereocontrol (dr up to 3:1) [8]. For N-alkylated derivatives (e.g., 1,2,3,4-tetrahydroisoquinoline-1-acetic acid), on-resin lactamization post-Fmoc deprotection minimizes purification challenges and epimerization [4].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7